Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)
CAS No.:
Cat. No.: VC18620018
Molecular Formula: C28H50N4O8
Molecular Weight: 570.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H50N4O8 |
|---|---|
| Molecular Weight | 570.7 g/mol |
| IUPAC Name | tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-4-5-13(7-10-15)6-8-14-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | XUTXPMAWBPLTLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1.CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s defining feature is its 1,8-diazaspiro[3.6]decane core, a bicyclic system where two rings share a single atom (spiro junction). The smaller ring is a three-membered aziridine-like structure, while the larger ring comprises six members, creating a rigid, three-dimensional geometry . The tert-butyl ester group (-OC(O)C(CH₃)₃) at the 8-position enhances steric bulk and solubility in nonpolar solvents, while the hemi-oxalic acid component (C₂H₂O₄) introduces hydrogen-bonding capabilities.
Table 1: Key Structural and Identity Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₅₀N₄O₈ | |
| Molecular Weight | 570.7 g/mol | |
| IUPAC Name | tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate; oxalic acid | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1.C(=O)(C(=O)O)O | |
| PubChem CID | 166638382 | |
| Hazard Statements | H302, H315, H319, H335 |
Synthesis and Chemical Transformations
Synthetic Pathways
While no direct synthesis protocol for this compound is publicly documented, analogous spirocyclic diaza compounds are typically synthesized via Petasis borono-Mannich reactions or cyclization of protected diamines . For example, tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (a structural analog with a five-membered ring) is produced through a multi-step sequence involving:
-
Cyclopropanation of a ketone precursor to form the spirocyclic core.
-
Boc-protection of the secondary amine to improve stability.
-
Acid-catalyzed esterification to introduce the tert-butyl group .
Adapting these methods, the [3.6] spiro system could be synthesized via ring-expansion strategies, leveraging strained intermediates to favor the formation of the smaller three-membered ring .
Stability and Reactivity
Applications in Scientific Research
Medicinal Chemistry
Spirocyclic amines are prized in drug discovery for their ability to mimic bioactive conformations of peptides and modulate enzyme active sites. The dual nitrogen atoms in this compound enable hydrogen bonding with targets such as proteases or G-protein-coupled receptors (GPCRs) . Preliminary studies on analogs suggest potential as:
-
Kinase inhibitors: The rigid structure may occupy ATP-binding pockets.
-
Neurotransmitter analogs: The diaza moiety could interact with serotonin or dopamine receptors .
Materials Science
The spirocyclic framework’s rigidity and the tert-butyl group’s hydrophobicity make this compound a candidate for:
-
Metal-organic frameworks (MOFs): As a linker molecule, leveraging oxalic acid’s chelating ability.
-
Polymer additives: To enhance thermal stability in engineering plastics.
Comparative Analysis with Structural Analogs
tert-Butyl 1,8-Diazaspiro[4.5]decane-8-carboxylate
This analog (PubChem CID 25212666) features a five-membered ring instead of a three-membered ring, resulting in:
-
Reduced ring strain: Higher thermal stability.
-
Altered solubility: Lower logP (0.38 vs. estimated 1.2 for the [3.6] analog) due to decreased hydrophobicity .
Table 2: Comparison of Spirocyclic Diazaspiro Compounds
| Property | [3.6] Spiro System (This Compound) | [4.5] Spiro System (CID 25212666) |
|---|---|---|
| Molecular Formula | C₂₈H₅₀N₄O₈ | C₁₃H₂₄N₂O₂ |
| Ring Size (Small/Large) | 3/6 | 4/5 |
| logP (Predicted) | 1.2 | 0.38 |
| Key Applications | Drug discovery, MOFs | Peptidomimetics, Catalysis |
Future Directions and Research Gaps
While current data highlight this compound’s potential, critical gaps remain:
-
Pharmacokinetic studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.
-
Catalytic applications: The role of the hemi-oxalic acid in asymmetric synthesis warrants exploration.
-
Toxicological screening: Acute and chronic toxicity data are needed for industrial or therapeutic use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume